molecular formula C9H12N2O2S B13527143 2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

Cat. No.: B13527143
M. Wt: 212.27 g/mol
InChI Key: MHDMGXFGAGWKJI-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazoles This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, along with an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with ethylene oxide in the presence of a base, leading to the formation of the desired isothiazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is unique due to its specific aminoethyl side chain, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(1,1-dioxo-3H-1,2-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H12N2O2S/c10-5-6-11-7-8-3-1-2-4-9(8)14(11,12)13/h1-4H,5-7,10H2

InChI Key

MHDMGXFGAGWKJI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2S(=O)(=O)N1CCN

Origin of Product

United States

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